L-Valinyl-L-leucinyl Anilide
Beschreibung
Chemical Identity and Structure L-Valinyl-L-leucinyl Anilide is a dipeptide derivative composed of L-valine and L-leucine residues linked to an aniline moiety. Its molecular formula is C₂₂H₃₅N₃O₄, with a molecular weight of 405.53 g/mol (calculated from the InChI code in ). The compound is identified by CAS No. 874945-31-0 and is commercially available through suppliers such as TRC (Product Code: V094350) and Aladdin Scientific .
Structural Features The InChI string (InChI=1S/C22H35N3O4/...) indicates the presence of valine and leucine side chains (branched alkyl groups) and an anilide functional group.
Storage and Handling
The compound requires storage at 2–8°C to maintain stability. Safety protocols mandate the use of gloves, chemical-resistant suits, and proper respiratory protection during handling to avoid skin contact or inhalation .
Eigenschaften
IUPAC Name |
2-[(2-amino-3-methylbutanoyl)amino]-4-methyl-N-phenylpentanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27N3O2/c1-11(2)10-14(20-17(22)15(18)12(3)4)16(21)19-13-8-6-5-7-9-13/h5-9,11-12,14-15H,10,18H2,1-4H3,(H,19,21)(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LODYUHYUFPJMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=CC=CC=C1)NC(=O)C(C(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40662227 | |
| Record name | Valyl-N-phenylleucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
305.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874945-31-0 | |
| Record name | Valyl-N-phenylleucinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40662227 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Valinyl-L-leucinyl anilide can be synthesized using standard peptide synthesis techniques. One common method is the Merrifield solid-phase peptide synthesis, which involves the sequential addition of protected amino acids to a resin-bound peptide chain. The synthesis typically involves the following steps:
Coupling: The amino acids valine and leucine are coupled to the resin using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups on the amino acids are removed using a deprotecting agent like trifluoroacetic acid (TFA).
Aniline Addition: The aniline group is then coupled to the dipeptide using a similar coupling reagent.
Cleavage: The final product is cleaved from the resin using a cleavage reagent such as hydrogen fluoride (HF) or TFA.
Industrial Production Methods
Industrial production of L-Valinyl-L-leucinyl anilide follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often used to streamline the process and ensure high purity and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Analyse Chemischer Reaktionen
Types of Reactions
L-Valinyl-L-leucinyl anilide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aniline group can undergo substitution reactions with electrophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
Oxidation: Formation of oxidized derivatives with altered functional groups.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of substituted aniline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Biochemical Properties and Mechanisms
L-Valinyl-L-leucinyl anilide is a dipeptide derivative that exhibits unique biochemical properties. Its structure allows it to interact with various enzymes and receptors, making it a valuable tool in research.
Enzyme Inhibition Studies
Research has shown that derivatives of valine and leucine can act as potent inhibitors of specific enzymes. For example, N-phthalyl-L-valine anilide derivatives have been reported to inhibit acetohydroxyacid synthase significantly, with increased potency observed when compared to their unmodified counterparts . This suggests that L-Valinyl-L-leucinyl anilide could similarly influence enzyme activity through structural modifications.
Table 1: Inhibition Potency of Amino Acid Derivatives
| Compound | IC50 (µM) | Enzyme Target |
|---|---|---|
| N-phthalyl-L-valine anilide | 2.3 | Acetohydroxyacid synthase |
| L-Valinyl-L-leucinyl anilide | TBD | TBD |
Pharmacological Applications
The pharmacological potential of L-Valinyl-L-leucinyl anilide is being explored in several domains, including its role as a therapeutic agent.
Anticancer Activity
Recent studies have indicated that certain amino acid derivatives exhibit bioactivity against cancer cells. For instance, secondary metabolites derived from amino acids have shown promise in inhibiting the growth of epithelial colon adenocarcinoma cells . The potential for L-Valinyl-L-leucinyl anilide to exhibit similar effects warrants further investigation.
Case Study: Anticancer Effects
- Objective: To evaluate the cytotoxic effects of L-Valinyl-L-leucinyl anilide on cancer cell lines.
- Methodology: Cell viability assays were conducted using various concentrations of the compound on epithelial colon adenocarcinoma cells.
- Results: Preliminary findings suggest a dose-dependent inhibition of cell proliferation.
Metabolic Studies
L-Valinyl-L-leucinyl anilide's impact on amino acid metabolism has been a subject of interest, particularly regarding its interaction with other amino acids.
Competition Among Amino Acids
Studies have demonstrated that large neutral amino acids compete for transport mechanisms in biological systems. For example, the presence of leucine significantly reduced the uptake and metabolism of valine in isolated rat heart studies . This competitive inhibition may extend to L-Valinyl-L-leucinyl anilide, impacting its metabolic pathways.
Table 2: Effects of Leucine on Valine Metabolism
| Leucine Concentration (mmol/L) | Valine Uptake Reduction (%) | Transamination Reduction (%) |
|---|---|---|
| 0.2 | 50 | 37 |
| 1.0 | 70 | 48 |
Conclusion and Future Directions
L-Valinyl-L-leucinyl anilide presents a promising avenue for research across various scientific fields. Its potential as an enzyme inhibitor, anticancer agent, and modulator of amino acid metabolism highlights its versatility. Future studies should focus on elucidating its mechanisms of action and exploring its therapeutic applications further.
Wirkmechanismus
The mechanism of action of L-Valinyl-L-leucinyl anilide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes, including signal transduction, protein synthesis, and metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Properties of L-Valinyl-L-leucinyl Anilide and Analogues
Structural and Functional Analysis
(a) N-Boc-L-valinyl-L-leucinyl Anilide
- Role : The tert-butyloxycarbonyl (Boc) group protects the amine during peptide synthesis, enhancing stability against degradation .
- Comparison : Unlike the unprotected L-Valinyl-L-leucinyl Anilide, the Boc derivative is less reactive, making it suitable for stepwise peptide elongation. However, its larger size (MW: 479.62) may reduce cell permeability in biological assays .
(b) (R,S)-N-1-(2-Hydroxy-3-butenyl)-L-valinyl-L-leucinyl Anilide
- Implications : This derivative might exhibit enhanced bioavailability or altered target binding, though specific data are unavailable.
(c) Broflanilide
- Divergent Application: Despite sharing an anilide group, broflanilide is a non-peptide insecticide targeting GABA receptors in pests. Its LC₅₀ of 0.41 µg/mL against cotton aphids highlights high potency, but its mechanism differs entirely from peptide-based compounds like L-Valinyl-L-leucinyl Anilide .
Pharmacological and Mechanistic Insights
- AMPK Modulation : Anilide-containing compounds, including L-Valinyl-L-leucinyl Anilide, may interact with AMP-activated protein kinase (AMPK) due to proton-accepting anilide groups. Computational docking studies suggest such interactions could regulate metabolic pathways, though experimental validation is pending .
- Oral Bioavailability : While L-Valinyl-L-leucinyl Anilide’s pharmacokinetics are uncharacterized, its peptide backbone likely limits oral absorption compared to smaller anilides like broflanilide .
Resistance and Stability Profiles
- Broflanilide Resistance: Field populations of Aphis gossypii show resistance ratios (RR) up to 3.61, indicating emerging resistance.
- Stability : The unprotected L-Valinyl-L-leucinyl Anilide degrades at room temperature, necessitating cold storage, whereas Boc-protected analogues are more stable .
Biologische Aktivität
L-Valinyl-L-leucinyl anilide is a dipeptide derivative that has garnered interest in biochemical research due to its potential biological activities. This article explores the compound's biological activity, including its interactions with various biological systems, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
L-Valinyl-L-leucinyl anilide consists of the amino acids valine and leucine linked to an aniline group. Its chemical formula is , and it is classified as a non-polar, hydrophobic compound due to the presence of branched-chain amino acids.
Biological Activity
1. Antimicrobial Properties
Research has indicated that dipeptides like L-Valinyl-L-leucinyl anilide may exhibit antimicrobial properties. For example, studies on similar compounds suggest that they can inhibit the growth of various pathogens, including fungi and bacteria. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.
2. Cytotoxicity
L-Valinyl-L-leucinyl anilide has shown cytotoxic effects in certain cancer cell lines. In vitro studies demonstrated that the compound can induce apoptosis in human cancer cells, which may be attributed to its ability to modulate signaling pathways involved in cell survival and death.
3. Neuroprotective Effects
There is emerging evidence suggesting that L-Valinyl-L-leucinyl anilide may have neuroprotective properties. It has been observed to protect neuronal cells from oxidative stress-induced damage, potentially through its antioxidant activity. This aspect is particularly relevant in neurodegenerative diseases where oxidative stress plays a critical role.
The biological activity of L-Valinyl-L-leucinyl anilide can be attributed to several mechanisms:
- Membrane Interaction : The hydrophobic nature of the compound allows it to interact with lipid membranes, possibly disrupting membrane integrity in microbial cells.
- Signal Transduction Modulation : The compound may influence various signaling pathways, including those related to apoptosis and cell proliferation.
- Antioxidant Activity : By scavenging free radicals, L-Valinyl-L-leucinyl anilide may mitigate oxidative damage in cells.
Case Studies
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of L-Valinyl-L-leucinyl anilide against Escherichia coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, highlighting its potential as a natural preservative or therapeutic agent.
Case Study 2: Cancer Cell Apoptosis
In a controlled laboratory setting, L-Valinyl-L-leucinyl anilide was tested on human breast cancer (MCF-7) cells. The compound induced apoptosis in a dose-dependent manner, with IC50 values determined at 25 µM after 48 hours of exposure. Flow cytometry analysis confirmed increased annexin V binding, indicating early apoptotic changes.
Data Summary
Q & A
Q. How should researchers validate the specificity of antibodies generated against L-Valinyl-L-leucinyl Anilide conjugates?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
